3-amino-2-chloro-N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide
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Overview
Description
3-amino-2-chloro-N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications, particularly in medicinal chemistry as antibacterial agents. This compound features a complex structure with multiple functional groups, including an amino group, a chloro substituent, a furan ring, and a phenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-chloro-N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Reduction: Starting with a chlorobenzene derivative, nitration followed by reduction can introduce the amino group.
Furan Ring Introduction: The furan ring can be attached via a nucleophilic substitution reaction.
Phenoxy Group Addition: The phenoxy group can be introduced through etherification reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the furan ring.
Reduction: Reduction reactions can target the nitro group if present in intermediates.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Possible applications as an antibacterial or antifungal agent.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The molecular targets could include enzymes like dihydropteroate synthase. The pathways involved might include competitive inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Known for its use in treating bacterial infections.
Uniqueness
3-amino-2-chloro-N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide is unique due to its complex structure, which may confer specific properties such as enhanced binding affinity or selectivity for certain biological targets.
Properties
CAS No. |
88345-35-1 |
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Molecular Formula |
C17H15ClN2O4S |
Molecular Weight |
378.8 g/mol |
IUPAC Name |
3-amino-2-chloro-N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide |
InChI |
InChI=1S/C17H15ClN2O4S/c18-16-15(25(21,22)20-11-13-7-4-10-23-13)9-8-14(17(16)19)24-12-5-2-1-3-6-12/h1-10,20H,11,19H2 |
InChI Key |
FVOFPOPTLXGCJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C=C2)S(=O)(=O)NCC3=CC=CO3)Cl)N |
Origin of Product |
United States |
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